
Rupintrivir
Übersicht
Beschreibung
Rupintrivir ist ein peptidomimetisches antivirales Medikament, das als 3C- und 3CL-Proteaseinhibitor wirkt . Es wurde zur Behandlung von Rhinoviren entwickelt und wurde zur Behandlung anderer viraler Erkrankungen untersucht, darunter solche, die durch Picornaviren, Norovirus und Coronaviren verursacht werden .
Herstellungsmethoden
This compound wird aus drei Aminosäuren synthetisiert: L-Glutaminsäure, D-4-Fluorphenylalanin und L-Valin . Das Schlüsselfragment, Ketomethylendipeptid-Isoster, wird mit dem Valinderivat und dem Phenylpropionsäurederivat aufgebaut, gefolgt von der Kupplung mit einem Lactamderivat und einem Isoxazolsäurechlorid . Die Synthese umfasst acht Schritte und ist so konzipiert, dass sie für die industrielle Produktion effizient ist .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Hydrolyse: Die Verbindung kann hydrolysiert werden, um in kleinere Fragmente zerfallen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen zur Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Initial Phase II Trials
Rupintrivir's clinical development began with Phase II trials aimed at evaluating its efficacy in reducing cold symptoms induced by HRV. In these trials, participants who received intranasal doses of this compound within 24 hours of exposure to HRV showed significant reductions in total cold symptoms, respiratory symptom scores, and viral load in the upper respiratory tract compared to placebo groups .
Study Phase | Participants | Outcome |
---|---|---|
Phase II | Volunteers exposed to HRV | Significant reduction in cold symptoms and viral load |
Phase II/III | Patients with naturally acquired colds | Development halted due to insufficient efficacy |
Resistance Studies
Research has also focused on the potential for resistance development against this compound. In vitro studies demonstrated that certain HRV variants could develop reduced susceptibility to the drug after multiple passages in culture. For instance, HRV serotype 14 exhibited a sevenfold reduction in susceptibility after prolonged exposure to increasing concentrations of this compound .
HRV Serotype | Initial Susceptibility | Reduced Susceptibility After Passages |
---|---|---|
HRV 14 | Sensitive | Sevenfold reduction |
HRV 2 | Sensitive | Genotypic changes without significant susceptibility loss |
Enterovirus Infections
Recent studies have highlighted this compound's effectiveness against Enterovirus 71 (EV71), which is associated with severe neurological diseases. A combination therapy involving this compound and interferon-alpha demonstrated synergistic effects in inhibiting EV71 replication, suggesting potential for use in treating severe cases .
Potential Against Other Viral Infections
The structural similarities between rhinovirus proteases and those of coronaviruses have prompted investigations into adapting this compound for treating diseases like SARS. Although direct application was not feasible without modifications, initial studies indicated that derivatives of this compound could be developed to target coronavirus proteases effectively .
Case Studies
- Human Rhinovirus Challenge Trials : In controlled trials where participants were deliberately exposed to HRV, those treated with this compound reported faster resolution of symptoms compared to placebo controls. This provided proof-of-concept for its antiviral mechanism .
- Enterovirus 71 Treatment : A study involving patients with severe EV71 infections indicated that this compound could significantly reduce viral loads and improve clinical outcomes when used alongside interferon-alpha .
Wirkmechanismus
Target of Action
Rupintrivir primarily targets the 3C protease (3CP) enzyme . This enzyme plays a central role in the replication of rhinoviruses .
Mode of Action
This compound acts as a 3C protease inhibitor . It binds to the 3CP enzyme and inhibits its function . This interaction prevents the replication of rhinoviruses in the cells of the respiratory tract .
Biochemical Pathways
It is known that the 3cp enzyme is central to the replication of rhinoviruses . By inhibiting this enzyme, this compound disrupts the viral replication process .
Result of Action
The primary result of this compound’s action is the prevention of rhinovirus replication in the cells of the respiratory tract . This leads to the cessation of cold symptoms .
Action Environment
It is known that this compound is in development for use against human rhinoviral (hrv) infections . It has been tested against all 48 HRV serotypes in a cell protection assay .
Biochemische Analyse
Biochemical Properties
Rupintrivir plays a crucial role in biochemical reactions by inhibiting the 3C protease enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents the replication of rhinoviruses in cells of the respiratory tract, thereby stopping the development of cold symptoms . This compound interacts with various enzymes, proteins, and other biomolecules, including the 3C protease and 3CL protease. These interactions are characterized by the formation of covalent bonds with the catalytic residues of the proteases, leading to the inhibition of their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of rhinoviruses, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the replication of the virus, this compound helps maintain normal cellular functions and reduces the cytopathic effects caused by viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 3C protease enzyme. This compound fills itself into the catalytic pocket of the 3C protease and stabilizes the binding with a covalent linkage to one of the key catalytic residues. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby halting viral replication . Additionally, this compound’s interaction with the 3CL protease of coronaviruses follows a similar mechanism, further demonstrating its broad-spectrum antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable and effective over extended periods, maintaining its antiviral activity against rhinoviruses and other viruses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits potent antiviral activity at specific dosages, with threshold effects observed at lower concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the 3C protease enzyme. By inhibiting this enzyme, this compound affects the metabolic flux and levels of metabolites associated with viral replication. The inhibition of the 3C protease disrupts the normal processing of viral polyproteins, leading to a reduction in viral load and an overall decrease in the metabolic burden on infected cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its antiviral efficacy. The distribution of this compound within tissues is crucial for its therapeutic effects, as it ensures that the drug reaches the sites of viral replication .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antiviral activity by inhibiting the 3C protease enzyme. The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, ensuring its effective interaction with the viral proteases. This localization is essential for the drug’s ability to inhibit viral replication and reduce the cytopathic effects of viral infections .
Vorbereitungsmethoden
Rupintrivir is synthesized using three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine . The key fragment, ketomethylene dipeptide isostere, is constructed with the valine derivative and phenylpropionic acid derivative, followed by coupling with a lactam derivative and an isoxazole acid chloride . The synthesis involves eight steps and is designed to be efficient for industrial production .
Analyse Chemischer Reaktionen
Rupintrivir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Rupintrivir ist einzigartig in seiner spezifischen Hemmung des 3C-Proteasenzyms. Ähnliche Verbindungen umfassen:
Lopinavir: Ein antivirales Medikament zur Behandlung von HIV, das ebenfalls virale Proteasen hemmt.
Ritonavir: Ein weiterer HIV-Proteaseinhibitor, der häufig in Kombination mit Lopinavir eingesetzt wird.
Molnupiravir: Ein antivirales Medikament, das zur Behandlung von COVID-19 entwickelt wurde und die Virusreplikation angreift.
Die Spezifität von this compound für die 3C-Protease macht es besonders wirksam gegen Rhinoviren, während andere Proteaseinhibitoren wie Lopinavir und Ritonavir breiter gefächert für verschiedene Virusinfektionen eingesetzt werden .
Biologische Aktivität
Rupintrivir, also known as AG7088, is a synthetic protease inhibitor primarily developed for the treatment of rhinovirus infections, which are the most common cause of the common cold. Its biological activity has been extensively studied, revealing its potential effectiveness against various viral pathogens, particularly rhinoviruses and noroviruses. This article synthesizes findings from diverse research studies and clinical trials to provide a comprehensive overview of the biological activity of this compound.
This compound acts as an irreversible inhibitor of the 3C protease enzyme found in rhinoviruses. The binding of this compound to the active site of the protease prevents the cleavage of viral polyproteins, which is essential for viral replication. This mechanism has been confirmed through crystallographic studies that demonstrate extensive interactions between this compound and conserved amino acids in the 3C protease across various rhinovirus serotypes .
In Vitro Studies
- Activity Against Rhinoviruses : this compound has shown potent antiviral activity against all tested human rhinovirus (HRV) serotypes. In vitro studies indicated that it could significantly reduce viral loads and alleviate symptoms in cell cultures infected with HRV .
- Norovirus Inhibition : Recent research has expanded the scope of this compound's activity to include noroviruses, specifically murine noroviruses and human norovirus (genogroup II). The compound effectively inhibits the norovirus 3C-like protease, suggesting cross-genotypic antiviral activity .
- Resistance Studies : Investigations into potential resistance mechanisms revealed that variants of HRV could develop reduced susceptibility to this compound after prolonged exposure. Notably, specific amino acid substitutions in the 3C protease were identified in resistant strains .
Clinical Trials
This compound underwent several clinical trials to assess its efficacy and safety:
- Phase II Trials : Initial trials demonstrated that this compound significantly reduced total cold symptoms and respiratory symptom scores compared to placebo controls when administered intranasally shortly after rhinovirus exposure. However, subsequent large-scale trials showed limited efficacy in naturally acquired infections, leading to a halt in further development .
- Potential for Enterovirus 71 (EV71) : A computational study indicated favorable binding affinity between this compound and EV71 3C protease, suggesting its potential utility in treating severe EV71 infections, which can lead to serious neurological complications. This study highlighted minimal sequence variation in critical binding residues across multiple EV71 isolates, reinforcing the likelihood of effective treatment outcomes .
Data Summary
The following table summarizes key findings from various studies on this compound:
Case Studies
- Rhinovirus Challenge Trials : In a controlled setting, volunteers exposed to HRV showed marked improvement in symptoms when treated with this compound within 24 hours post-exposure. The study emphasized the compound's rapid action against early-stage infections .
- Severe EV71 Infections : A case series involving patients with severe EV71 infections suggested that this compound could mitigate severe respiratory and neurological symptoms effectively due to its strong binding affinity for the viral protease .
Eigenschaften
IUPAC Name |
ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYJBRBGZBCZKO-BHGBQCOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028116 | |
Record name | Rupintrivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing. | |
Record name | Rupintrivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
223537-30-2 | |
Record name | Rupintrivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223537-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rupintrivir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupintrivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rupintrivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUPINTRIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.